
6-sec-Butyloxy-3-chlorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butoxy and chloro substituents on the phenyl ring provides unique reactivity and selectivity in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE typically involves the reaction of 6-sec-butoxy-3-chlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-sec-butoxy-3-chlorophenyl bromide+Zn→6-sec-butoxy-3-chlorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield. The final product is often supplied as a 0.50 M solution in THF to maintain stability and ease of handling.
化学反应分析
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out in an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific electrophile used. In Negishi coupling, the product is a new carbon-carbon bond between the phenyl ring and the electrophile. In substitution reactions, the product is a substituted phenyl derivative.
科学研究应用
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
作用机制
The mechanism of action of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the organic halide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst.
相似化合物的比较
Similar Compounds
6-Chlorohexylzinc Bromide: Similar in structure but lacks the sec-butoxy group, leading to different reactivity and selectivity.
3-Butenylzinc Bromide: Contains a butenyl group instead of the sec-butoxy group, used in different synthetic applications.
Uniqueness
The presence of the sec-butoxy group in 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE provides unique steric and electronic properties, making it particularly useful in selective organic transformations. Its ability to participate in both substitution and cross-coupling reactions with high efficiency sets it apart from other organozinc reagents.
属性
分子式 |
C16H16BrClOZn |
|---|---|
分子量 |
405.0 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide |
InChI |
InChI=1S/C16H16ClO.BrH.Zn/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SSKCVJDGGKWGLY-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


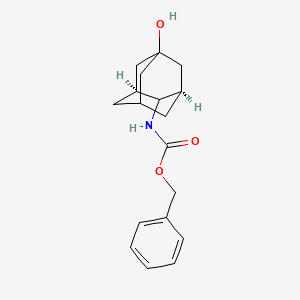
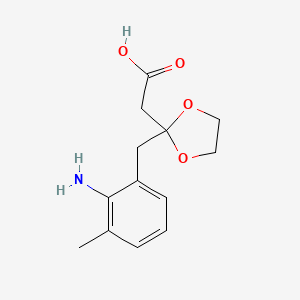
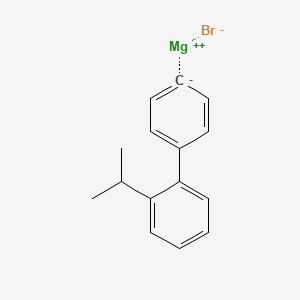
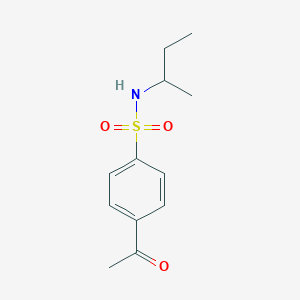
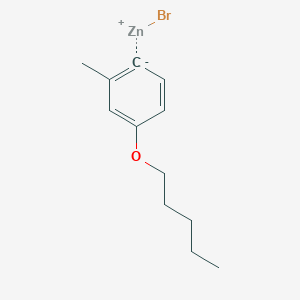
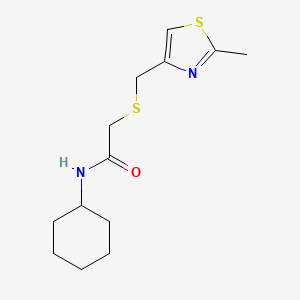
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
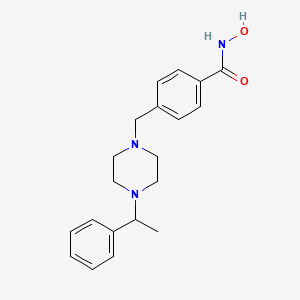
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
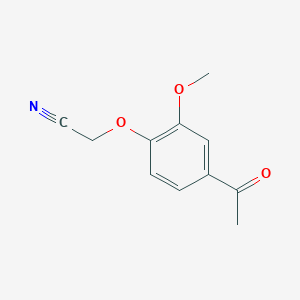
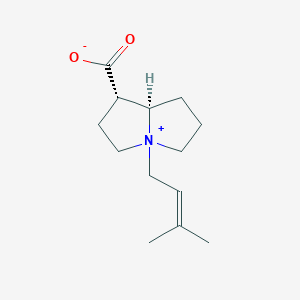
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
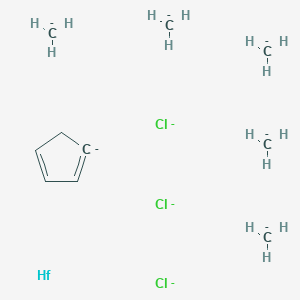
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
